2-Methyl-1-phenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenylpent-1-en-3-one is an organic compound with the molecular formula C12H14O. It is a ketone with a phenyl group attached to the first carbon of the pentenone chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpent-1-en-3-one can be achieved through a crossed aldol condensation reaction between benzaldehyde and pentan-3-one. The reaction involves the following steps :
- Add a base to a dry solvent under stirring.
- Cool the mixture using an ice bath or dry ice/isopropanol.
- Add pentan-3-one dropwise to form the corresponding enolate.
- Slowly add freshly distilled benzaldehyde.
- Allow the reaction to reach room temperature and stir for a while.
- Acidify the mixture and heat it to facilitate the elimination of water and complete the aldol condensation.
Industrial Production Methods
Industrial production methods for this compound typically involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-1-phenylpent-1-en-3-one has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which affects its reactivity and interactions with biological molecules . The enolate form can participate in nucleophilic addition reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-penten-3-one: Similar structure but lacks the methyl group at the second carbon.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
Cyclopentenone: A cyclic analog with similar reactivity.
Uniqueness
2-Methyl-1-phenylpent-1-en-3-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a phenyl group and a methyl group on the pentenone chain provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
75391-07-0 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
JBFFAKAIUSEHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.